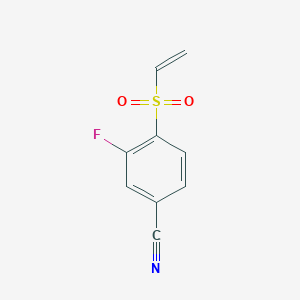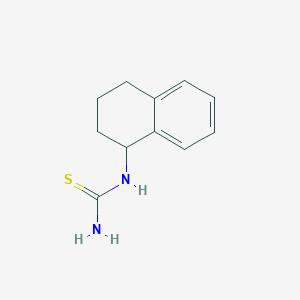
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the activity of certain enzymes and proteins, leading to various physiological effects. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth of cancer cells, fungi, and bacteria. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to modulate the activity of enzymes and proteins, leading to various physiological effects. In vivo studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation, improve cognitive function, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has some limitations, including its potential toxicity and lack of detailed information on its mechanism of action.
Future Directions
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several potential future directions for research. These include further studies on its mechanism of action, its potential use as an anticancer agent, and its potential use in the synthesis of new materials. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has potential applications in drug delivery systems, nanotechnology, and other fields.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a pyrazole-based compound that has potential applications in various fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further studies on its mechanism of action and potential applications are needed to fully understand its potential.
Synthesis Methods
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent. The synthesis of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been achieved using microwave-assisted synthesis and other methods.
Scientific Research Applications
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its anticancer, antifungal, and antibacterial properties. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In biochemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its role in modulating the activity of enzymes and proteins. In material science, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential use in the synthesis of new materials.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-3-2-8(12)6-10(11)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROMXWJLRVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-5-chloro-2-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557119.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)
